molecular formula C19H14N4O B2746249 N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide CAS No. 866018-36-2

N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide

Cat. No.: B2746249
CAS No.: 866018-36-2
M. Wt: 314.348
InChI Key: WEJPEBFFNMLZQL-WSDLNYQXSA-N
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Description

N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide is a synthetic organic compound that combines the structural features of indole and quinoline These two moieties are well-known for their biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide typically involves the condensation of quinoline-6-carbohydrazide with an indole-3-carbaldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.

  • Step 1: Synthesis of Quinoline-6-carbohydrazide

    • Quinoline-6-carboxylic acid is converted to its corresponding hydrazide by reaction with hydrazine hydrate.
    • Reaction conditions: Reflux in ethanol or methanol.
  • Step 2: Condensation Reaction

    • Quinoline-6-carbohydrazide is reacted with indole-3-carbaldehyde.
    • Reaction conditions: Reflux in ethanol or methanol, with or without a catalyst.

Industrial Production Methods

Industrial production of N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The compound can participate in substitution reactions, especially at the quinoline ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential as a bioactive molecule. It can interact with various enzymes and receptors, making it a candidate for drug development.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to tryptophan-binding sites, while the quinoline ring can intercalate with DNA, disrupting its function. The hydrazone linkage allows for the formation of reactive intermediates that can modify proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Shares the indole moiety but lacks the quinoline structure.

    Quinoline-6-carbohydrazide: Contains the quinoline moiety but lacks the indole structure.

    Hydrazones: General class of compounds with a hydrazone linkage but different aromatic systems.

Uniqueness

N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide is unique due to the combination of indole and quinoline moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(14-7-8-17-13(10-14)4-3-9-20-17)23-22-12-15-11-21-18-6-2-1-5-16(15)18/h1-12,21H,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJPEBFFNMLZQL-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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